1-(4-甲氧基苯甲酰)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

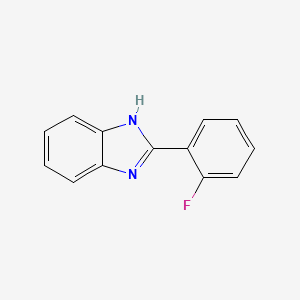

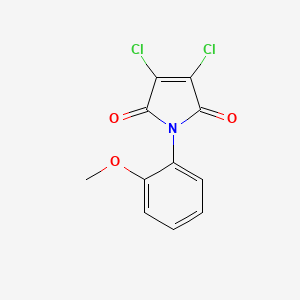

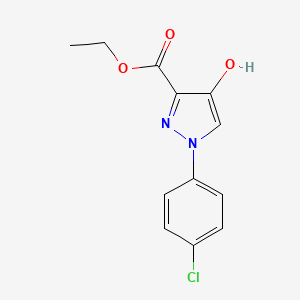

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the methoxybenzoyl group, are common in medicinal chemistry and are often associated with biological activity.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid often involves multi-step synthetic routes. For instance, an improved synthesis of a piperidine derivative is described, which starts from commercially available 4-amino-1-benzylpiperidine and proceeds through several steps to yield the target compound with high yield . This suggests that the synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid could also be achieved through a similar multi-step approach, possibly involving the condensation of a suitable piperidine intermediate with 4-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds containing the piperidine ring and methoxybenzoyl group has been studied using various techniques, including X-ray crystallography and theoretical calculations . These studies reveal that the piperidine ring can adopt different conformations, such as the chair or envelope conformation, which can influence the overall molecular geometry and potentially the biological activity of the compound.

Chemical Reactions Analysis

The reactivity of the piperidine ring and the methoxybenzoyl group in chemical reactions is not directly discussed in the provided papers. However, piperidine rings are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions, which could be relevant for the modification and derivatization of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, such as solubility, melting point, and crystal packing, can be influenced by the presence of functional groups and the overall molecular conformation . For example, the presence of strong dipolar groups can affect the crystal packing and intermolecular interactions in the solid state . The piperidine ring's conformation, as well as the orientation of substituents, can also impact these properties .

科学研究应用

1. 合成应用

1-(4-甲氧基苯甲酰)哌啶-4-羧酸已用于各种合成应用中。它在通过钯催化的C-H官能化合成吲哚酮中发挥作用,这是一种药物化学合成中的重要方法(Magano et al., 2014)。此外,它的衍生物已用于合成具有潜在抗菌活性的新吡啶衍生物(Patel, Agravat, & Shaikh, 2011)。

2. 抗菌活性

1-(4-甲氧基苯甲酰)哌啶-4-羧酸的衍生物已被研究其抗菌特性。研究发现,使用该化合物合成的某些吡啶衍生物对细菌和真菌菌株表现出可变的和适度的活性(Patel & Agravat, 2009)。

3. 细胞毒性评估

已分离和评估了衍生自1-(4-甲氧基苯甲酰)哌啶-4-羧酸的化合物的细胞毒性。例如,胡椒属植物的衍生物,包括4-羟基苯甲酸衍生物,显示出中等的细胞毒性(Friedrich et al., 2005)。

4. 促动力剂衍生物

已使用与1-(4-甲氧基苯甲酰)哌啶-4-羧酸相关的化合物合成了与西尼太普有关的衍生物,西尼太普是一种促动力苯甲酰胺衍生物和抗溃疡药。研究了这些衍生物的抗溃疡活性,证明了该化合物在开发胃肠道药物方面的潜力(Srinivasulu et al., 2005)。

5. 晶体结构分析

该化合物也已用于晶体学研究。例如,涉及类似化合物的反应产物4-[4-(乙氧基羰基)哌嗪-1-基]苯甲酸的晶体结构已被分析,以了解其分子构象(Faizi, Ahmad, & Golenya, 2016)。

作用机制

Target of Action

“1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of biological targets, including GABA receptors .

Mode of Action

The mode of action of “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” would depend on its specific target. For example, if it targets GABA receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .

Biochemical Pathways

The biochemical pathways affected by “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” would depend on its specific target and mode of action. If it acts on GABA receptors, it could affect neurotransmission and neural signaling pathways .

Result of Action

The molecular and cellular effects of “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” would depend on its specific target and mode of action. If it acts on GABA receptors, it could have effects on neural function and behavior .

属性

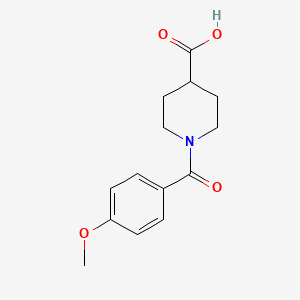

IUPAC Name |

1-(4-methoxybenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEVUKYYWCUUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353323 |

Source

|

| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | |

CAS RN |

510739-83-0 |

Source

|

| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)